

KAT681 as a selective KAT6A/B inhibitor

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Compound of Interest		
Compound Name:	KAT681	
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An In-depth Technical Guide to Selective KAT6A/B Inhibitors: Focus on WM-8014 and CTx-648 (PF-9363)

Introduction

Lysine acetyltransferases (KATs) are a family of enzymes crucial for regulating chromatin structure and gene expression through the acetylation of histone and non-histone proteins. Among them, KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or MYST4) have emerged as significant targets in oncology. Dysregulation of KAT6A/B activity is implicated in various cancers, including breast cancer and acute myeloid leukemia (AML), making their selective inhibition a promising therapeutic strategy.[1][2][3] This technical guide provides a comprehensive overview of two pioneering selective KAT6A/B inhibitors, WM-8014 and CTx-648 (PF-9363), detailing their biochemical and cellular activity, mechanisms of action, and the experimental methodologies used for their characterization.

Core Compounds

WM-8014 is a potent and selective inhibitor of both KAT6A and KAT6B.[4] It acts as a reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding site of the enzymes.[1][5] This inhibition leads to a reduction in histone acetylation, ultimately inducing cell cycle arrest and senescence in cancer cells.[1]

CTx-648 (PF-9363) is another first-in-class, potent, and highly selective KAT6A/B inhibitor with oral bioavailability.[6][7][8] It has demonstrated significant anti-tumor activity, particularly in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to endocrine therapies.[7][8]



Quantitative Data

The following tables summarize the key quantitative data for WM-8014 and CTx-648, providing a comparative view of their potency and selectivity.

Table 1: In Vitro Potency of Selective KAT6A/B Inhibitors

Compound	Target	IC50 (nM)	Kd (nM)
WM-8014	KAT6A	8[4]	5[9]
KAT6B	28[4]		
CTx-648 (PF-9363)	ZR75-1 cells	0.3[6]	
T47D cells	0.9[6]		_

Table 2: Selectivity Profile of WM-8014

Enzyme	IC50 (nM)	Selectivity over KAT6A
KAT7	342[9]	>42-fold
KAT5	224[9]	>28-fold
KAT8	No significant activity[4]	-
KAT2A/2B	No significant activity[4]	-
KAT3A/B	No significant activity[4]	-

Mechanism of Action

Both WM-8014 and CTx-648 function by inhibiting the enzymatic activity of KAT6A and KAT6B. This leads to a reduction in the acetylation of key histone residues, most notably H3K23.[6][7] [8] The hypoacetylation of histones results in a more condensed chromatin state, leading to the transcriptional repression of genes involved in cell cycle progression and oncogenesis.[1][7]

A primary consequence of KAT6A/B inhibition is the induction of cellular senescence, a state of irreversible cell cycle arrest, without causing DNA damage.[1][9] This is accompanied by the

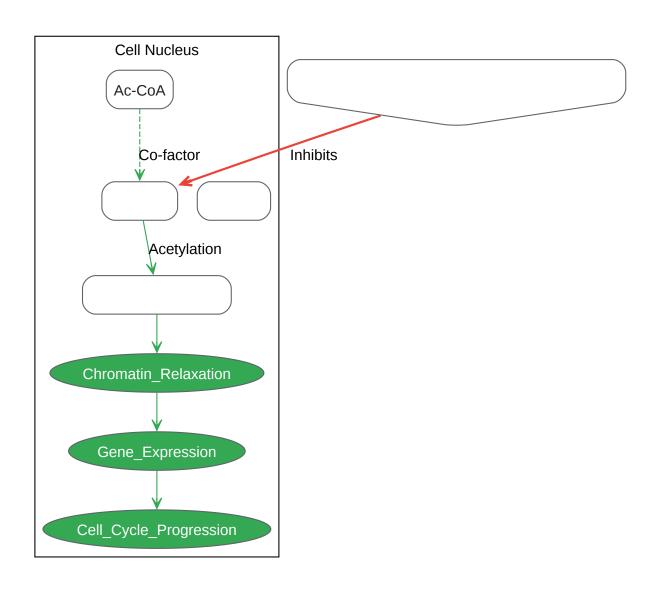


upregulation of cell cycle inhibitors such as CDKN2A and CDKN1A.[1][9] In the context of ER+ breast cancer, CTx-648 has been shown to downregulate genes involved in the estrogen receptor (ESR1) pathway, cell cycle, and stem cell pathways.[6][7][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of selective KAT6A/B inhibitors and a typical experimental workflow for their characterization.







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